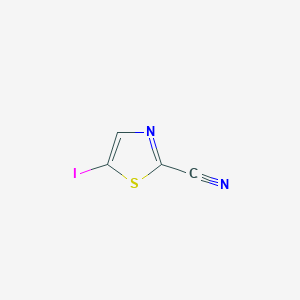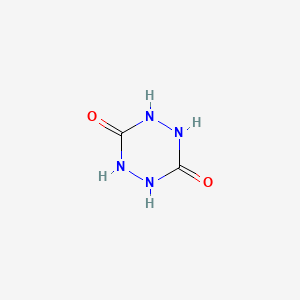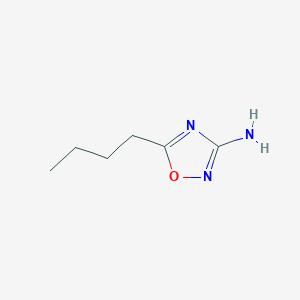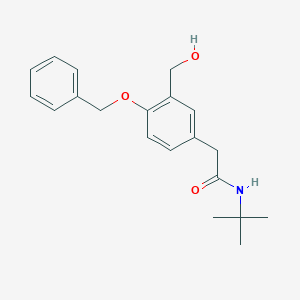
2-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-N-(tert-butyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-N-(tert-butyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-N-(tert-butyl)acetamide typically involves multiple steps, starting from readily available precursorsThe final step involves the acylation of the amine group with tert-butyl acetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the benzyloxy group results in a hydroxyl group .
Scientific Research Applications
2-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-N-(tert-butyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Benzyloxy)phenyl)-N-(tert-butyl)acetamide
- 2-(3-(Benzyloxy)phenyl)-N-(tert-butyl)acetamide
- 2-(4-(Methoxy)phenyl)-N-(tert-butyl)acetamide
Uniqueness
2-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-N-(tert-butyl)acetamide is unique due to the presence of both the benzyloxy and hydroxymethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25NO3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-tert-butyl-2-[3-(hydroxymethyl)-4-phenylmethoxyphenyl]acetamide |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)21-19(23)12-16-9-10-18(17(11-16)13-22)24-14-15-7-5-4-6-8-15/h4-11,22H,12-14H2,1-3H3,(H,21,23) |
InChI Key |
IZBIVFRJDOORBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






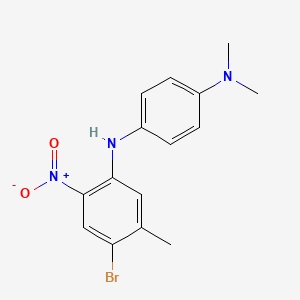
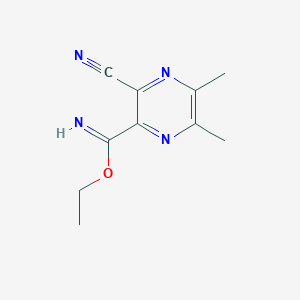
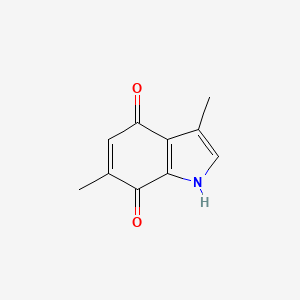
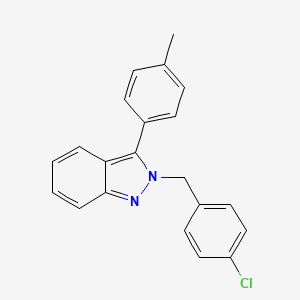
![tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13105891.png)
